3,3-Dimethyl-1,4-pentadiene

Beschreibung

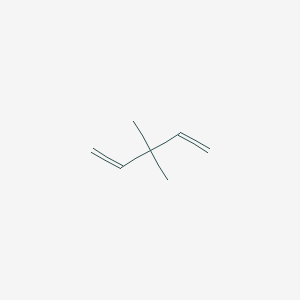

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3,3-dimethylpenta-1,4-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12/c1-5-7(3,4)6-2/h5-6H,1-2H2,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZUNHXTRRNKST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074691 | |

| Record name | 1,4-Pentadiene, 3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1112-35-2 | |

| Record name | 1,4-Pentadiene, 3,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Pentadiene, 3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,3 Dimethyl 1,4 Pentadiene and Its Structural Analogues

Dehydrohalogenation Routes and Mechanistic Considerations

Dehydrohalogenation, the elimination of a hydrogen halide from a substrate, is a fundamental method for introducing unsaturation in organic molecules. Its application to the synthesis of 3,3-dimethyl-1,4-pentadiene involves careful selection of precursors, leaving groups, and base systems to control the reaction's efficiency and regioselectivity.

Dehydrochlorination of Halogenated Pentane (B18724) Precursors

The synthesis of this compound can be approached from halogenated pentane precursors. One readily accessible starting material is 1,5-dichloro-3,3-dimethylpentane (B14517535). acs.org However, direct dehydrochlorination of this precursor using a variety of bases has proven to be unsuccessful. acs.org This difficulty highlights the challenges associated with eliminating a hydrogen halide from a primary alkyl chloride under these conditions.

An alternative approach involves the dehydrohalogenation of other chlorinated pentanes to form structural analogues. For instance, the elimination reaction of 1-chloro-3,3-dimethylpentane (B1602735) in the presence of a strong base leads to the formation of a single alkene product, 3,3-dimethyl-1-pentene.

Influence of Leaving Group and Base Systems on Reaction Efficiency

The efficiency of dehydrohalogenation is significantly influenced by the nature of the leaving group and the base employed. It is a general principle that the ease of dehydrohalogenation increases as the leaving group's ability improves, following the trend I > Br > Cl. acs.org

This principle is clearly demonstrated in the synthesis of this compound. While the direct dehydrochlorination of 1,5-dichloro-3,3-dimethylpentane fails, the corresponding di-iodide derivative reacts rapidly to provide good yields of the target diene. acs.org This enhanced reactivity is attributed to the iodide ion being a much better leaving group than the chloride ion.

The choice of base is also critical. For the successful dehydrohalogenation of the di-iodide precursor, a hindered amine such as 2-methylquinoline (B7769805) is effective when refluxed. acs.org A simplified one-step procedure involves refluxing a mixture of the starting dichloride, sodium iodide, and 2-methylquinoline. In this method, the rate-limiting step is the substitution of chloride by iodide, followed by elimination to form the diene, which is removed as it is formed. acs.org

| Precursor | Base/Reagent | Leaving Group | Product | Yield | Reference |

| 1,5-dichloro-3,3-dimethylpentane | Various bases | Chloride | No reaction | 0% | acs.org |

| 1,5-diiodo-3,3-dimethylpentane | 2-methylquinoline | Iodide | This compound | Good | acs.org |

| 1,5-dichloro-3,3-dimethylpentane | Sodium iodide, 2-methylquinoline | Chloride (in-situ converted to Iodide) | This compound | Good | acs.org |

Pyrolytic Approaches to this compound Synthesis

Pyrolysis offers a thermal route for the synthesis of alkenes through elimination reactions at high temperatures. However, this method can lead to a mixture of products and may not be suitable for all substrates. The application of pyrolysis to the synthesis of this compound from its halogenated precursors has been explored but with limited success. acs.org

Pyrolysis of 1,5-dichloro-3,3-dimethylpentane over calcium chloride at approximately 550°C results in a low yield of this compound, estimated to be between 5-10%. acs.org Similarly, the pyrolysis of the corresponding dibromide at a lower temperature of about 450°C also affords the diene in small yields. acs.org A significant drawback of these pyrolytic methods is the formation of numerous by-products that are difficult to separate from the desired compound. acs.org

| Precursor | Temperature | Catalyst/Support | Product | Yield | Reference |

| 1,5-dichloro-3,3-dimethylpentane | ~550°C | Calcium chloride | This compound | 5-10% | acs.org |

| 1,5-dibromo-3,3-dimethylpentane | ~450°C | None specified | This compound | 5-10% | acs.org |

Catalytic and Thermal Methods for Diene Synthesis with Regioselectivity Control

Controlling the position of the double bonds (regioselectivity) is a crucial aspect of diene synthesis. In dehydrohalogenation reactions, the regioselectivity is often governed by Zaitsev's rule, which predicts that the more substituted (more stable) alkene will be the major product. doubtnut.com For example, the dehydrohalogenation of 2-bromo-2,3-dimethylbutane (B3344068) is expected to yield the more stable 2,3-dimethyl-2-butene (B165504) as the major product. gauthmath.com

Catalytic methods, particularly those employing transition metals like palladium, offer powerful tools for the selective synthesis of dienes. Palladium-catalyzed reactions can be tailored to favor the formation of specific isomers. For instance, palladium catalysis can be used in the synthesis of 1,4-dienes through various coupling and addition reactions. sfu.canih.gov The choice of catalyst, ligands, and reaction conditions can influence the outcome, allowing for control over the regioselectivity of the newly formed double bonds. acs.org While specific examples for the catalytic synthesis of this compound with regioselectivity control are not extensively detailed, the general principles of transition-metal catalysis are applicable to the synthesis of complex dienes.

Generation from Substituted Pentadienes and Related Precursor Compounds

Beyond simple elimination reactions, this compound can be generated from more complex cyclic or substituted precursors. These methods often involve rearrangements or fragmentation reactions.

One such approach involves the thermal rearrangement of 1,1-dimethyl-2-vinylcyclopropane. When heated to 100°C for 6 hours under reduced pressure (50 Torr), this compound rearranges to form this compound. Another route starts from 6,6-Dimethylbicyclo[3.1.0]hexan-3-one, which can also be converted to the target diene.

These alternative synthetic pathways from substituted or cyclic precursors demonstrate the versatility of chemical synthesis in accessing specific diene structures that may be challenging to obtain through more conventional methods.

| Precursor Compound | Reaction Conditions | Product | Reference |

| 1,1-dimethyl-2-vinylcyclopropane | 100°C, 6h, 50 Torr | This compound | lookchem.com |

| 6,6-Dimethylbicyclo[3.1.0]hexan-3-one | Not specified | This compound | lookchem.com |

Advanced Chemical Reactivity and Mechanistic Studies of 3,3 Dimethyl 1,4 Pentadiene

Catalytic Reactions and Metal-Mediated Transformations

Catalytic Hydrogenation Processes

The reduction of the double bonds in 3,3-dimethyl-1,4-pentadiene through catalytic hydrogenation is a key transformation. The choice of catalyst and reaction conditions can influence the reaction rate and product distribution.

Transition metals, particularly those from Group 10 like nickel and palladium, are effective catalysts for the hydrogenation of dienes. drhazhan.com In the case of this compound, nickel catalysts have been specifically studied for their activity in this reduction. acs.orgacs.org The hydrogenation process involves the addition of hydrogen across the two double bonds, typically in a stepwise manner, to ultimately yield 3,3-dimethylpentane.

Palladium catalysts, often supported on carbon (Pd/C) or other materials, are widely used for the hydrogenation of unsaturated hydrocarbons due to their high activity. researchgate.netresearchgate.net While specific kinetic studies for this compound on palladium are not detailed in the provided search results, the general mechanism involves the adsorption of the diene and hydrogen onto the catalyst surface, followed by the sequential transfer of hydrogen atoms to the double bonds. researchgate.net For dienes, the first hydrogenation step is typically faster than the second. researchgate.net

The general process for catalytic hydrogenation of a diene can be represented as: Diene + H₂ --(Catalyst)--> Alkene + H₂ --(Catalyst)--> Alkane

The rate of a catalytic hydrogenation reaction can be influenced by the rate at which reactants diffuse to the catalyst surface and products diffuse away. This phenomenon, known as diffusional control, is particularly relevant in liquid-phase hydrogenations with highly active catalysts. acs.orgresearchgate.net

A study involving the hydrogenation of this compound on nickel catalysts was explicitly designed to test the degree of diffusional control. acs.orgacs.org Such experiments are crucial for understanding the intrinsic kinetics of the reaction, separate from mass transfer limitations. The very low diffusivity of reactants in the liquid phase and the high activity of catalysts like palladium mean that these reactions are potentially limited by intraparticle diffusion. researchgate.net This is why egg-shell catalysts, where the active metal is concentrated on the outer surface of the support pellet, are often employed to enhance the effectiveness of the catalyst by reducing diffusion path lengths. researchgate.net

| Factor | Influence on Catalytic Hydrogenation | Relevance to this compound |

| Catalyst Type | Nickel and Palladium are effective for diene reduction. drhazhan.com | Nickel catalysts have been specifically studied for the hydrogenation of this compound. acs.orgacs.org |

| Diffusional Control | The reaction rate can be limited by the diffusion of reactants to the catalyst surface, especially in liquid-phase reactions. researchgate.net | Studies have been conducted to assess the degree of diffusional control in the hydrogenation of this compound on nickel catalysts. acs.orgacs.org |

| Catalyst Structure | Egg-shell catalysts can mitigate diffusional limitations by concentrating the active metal on the outer surface. researchgate.net | This principle is applicable to the hydrogenation of dienes like this compound to improve reaction efficiency. |

Isomerization and Proton Transfer Catalysis

In addition to reduction, the double bonds of this compound can undergo positional changes through isomerization reactions, often facilitated by metal catalysts.

The isomerization of non-conjugated dienes like 1,4-pentadiene (B1346968) to their more stable conjugated 1,3-diene counterparts is a synthetically useful transformation. osti.gov This process involves a formal 1,3-proton transfer. Transition metal catalysts can facilitate this double bond transposition with high regioselectivity. For instance, an iron-imido complex has been shown to catalyze the transposition of 1,4-pentadiene to trans-1,3-pentadiene with high yield and selectivity. osti.gov The mechanism is proposed to involve the cooperative action of the iron center and the basic imido ligand, proceeding through a non-hydridic pathway. osti.gov The regioselectivity in such reactions is often dictated by the pKa of the substrate's allylic protons. osti.gov While this specific example uses the parent 1,4-pentadiene, the principles of catalyst-controlled regioselectivity are central to understanding the potential isomerization pathways for substituted analogs.

Organoscandium complexes, particularly scandium hydrides, have demonstrated catalytic activity in the isomerization and subsequent cyclization of methyl-substituted 1,4-pentadienes. caltech.edu For example, a scandocene hydride complex catalyzes the isomerization of 3-methyl-1,4-pentadiene (B74747) to 1,5-hexadiene (B165246), which then undergoes cyclization to form methylenecyclopentane. caltech.edu This transformation proceeds via hydrometallation (insertion of the Sc-H bond into the terminal alkene), followed by coordination of the second double bond and subsequent reductive elimination to form the cyclic product.

These catalysts are also capable of isomerizing other substituted dienes. For instance, 1,4-pentadiene itself can be isomerized to isoprene, and 2-methyl-1,4-pentadiene (B165374) can be converted to 2,3-dimethylbutadiene. caltech.edu The specific pathway—whether it leads to a simple isomerization or a more complex cyclization—depends on the structure of the substrate and the nature of the catalyst. caltech.edu

| Catalyst System | Substrate | Transformation | Product(s) |

| Iron-imido complex osti.gov | 1,4-Pentadiene | Regioselective double bond transposition | trans-1,3-Pentadiene |

| Scandocene hydride caltech.edu | 1,4-Pentadiene | Isomerization | Isoprene |

| Scandocene hydride caltech.edu | 2-Methyl-1,4-pentadiene | Isomerization | 2,3-Dimethylbutadiene |

| Scandocene hydride caltech.edu | 3-Methyl-1,4-pentadiene | Isomerization and Cyclization | Methylenecyclopentane (via 1,5-hexadiene intermediate) |

Dimerization and Cyclization Reactions under Organometallic Catalysis

The dimerization and cyclization of dienes are powerful methods for the construction of complex cyclic and acyclic molecules. In the context of this compound, while direct dimerization studies are not extensively documented, related cyclization reactions under organometallic catalysis provide insight into its potential reactivity.

Organometallic complexes, particularly those of transition metals, are known to catalyze the dimerization of various dienes. For instance, nickel-based catalysts with bifunctional ligands have been shown to promote the linear dimerization of 1,3-pentadiene (B166810). academie-sciences.fr Similarly, rhodium and ruthenium chlorides can catalyze the dimerization of dienes like butadiene. wiley-vch.de These reactions typically proceed through the formation of π-allyl intermediates.

While direct dimerization of this compound is not prominently reported, its propensity for cyclization is evident from related systems. The copolymerization of 1,4-pentadiene with ethene, catalyzed by zirconocene (B1252598) complexes such as rac-[CH2(3-tert-butyl-1-indenyl)2]ZrCl2 activated by methylaluminoxane (B55162) (MAO), leads to the formation of polymers containing methylene-1,3-cyclobutane and methylene-1,3-cyclohexane units. researchgate.netresearchgate.net This demonstrates that the 1,4-diene scaffold can undergo intramolecular cyclization reactions in the presence of suitable organometallic catalysts.

Furthermore, a study on a chlorinated derivative, 3,3-dimethyl-2,2,4,6,6-pentachloro-5-hexenyl chloride, which can be synthesized from a precursor related to this compound, revealed an unexpected stereospecific intramolecular cyclization to a cyclobutane (B1203170) derivative in the presence of a copper(I) bromide and dibutylamine (B89481) redox system. researchgate.net This suggests that even with significant substitution, the carbon backbone originating from a this compound structure can undergo cyclization.

The reaction of this compound with the yttrium hydride dimer (Cp2YH)2 results in the formation of a d0 yttrium(III) pentenyl chelate complex, Cp2Y[η1,η2-CH2CH2C(CH3)2CH=CH2]. acs.org This intramolecular chelation can be viewed as an initial step towards cyclization, where the metal center brings the two ends of the diene into proximity.

Asymmetric Catalysis for Chiral Product Synthesis (e.g., Copper(I)-catalyzed Allylation of Ketones with 1,4-Pentadiene)

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of chiral molecules with high enantioselectivity. A notable example involving a related unconjugated diene is the copper(I)-catalyzed regioselective asymmetric allylation of ketones using 1,4-pentadiene as a pronucleophile. organic-chemistry.orgresearchgate.net This reaction yields chiral tertiary alcohols that contain a terminal (Z)-1,3-diene moiety, which are valuable building blocks in synthesis. organic-chemistry.org The reaction proceeds with high enantioselectivity for a range of both aromatic and aliphatic ketones. organic-chemistry.orgresearchgate.net

In these reactions, a copper(I) catalyst, in conjunction with a chiral ligand, activates the 1,4-pentadiene, facilitating its addition to the ketone. The choice of chiral ligand is crucial for achieving high enantioselectivity. While this specific reaction has been demonstrated with 1,4-pentadiene, the use of this compound in such a transformation would be expected to face significant steric hindrance. The presence of the gem-dimethyl group at the C3 position, which is the site of deprotonation to form the nucleophilic allyl-copper species, would likely impede the approach of the catalyst and the subsequent reaction with the ketone. This steric bulk could potentially alter the regioselectivity and would almost certainly impact the efficiency and enantioselectivity of the reaction.

Despite the potential steric challenges, the development of catalytic asymmetric reactions involving substituted dienes is an active area of research. For instance, palladium-catalyzed asymmetric allylation of disubstituted ketenes has been achieved, demonstrating that sterically demanding substrates can be functionalized enantioselectively under the right conditions. rsc.org

Radical Chemistry of this compound Systems

Formation and Reactivity of Pentadienyl Radicals

The formation of pentadienyl radicals is a key step in the chemistry of 1,4-pentadienes, particularly in oxidation processes. wikipedia.org These radicals are resonance-stabilized and are readily formed by the abstraction of a hydrogen atom from the C3 position, which is doubly allylic. wikipedia.orgnih.gov In the case of this compound, there are no hydrogens on the C3 carbon. Therefore, the formation of a traditional pentadienyl radical through this pathway is not possible.

However, radical species can still be generated from this compound. For example, the reaction with a yttrium hydride complex leads to a d0 yttrium(III) pentenyl chelate, where the organic ligand can be considered to have some radical character in its bonding to the metal. acs.org Theoretical studies on the unsubstituted 1,4-pentadien-3-yl radical indicate a planar C-s global minimum geometry. researchgate.netscielo.org.co

While the classic pentadienyl radical is not formed from this compound, other radical reactions are possible. For instance, addition of a radical to one of the double bonds would generate a carbon-centered radical, which could then undergo further reactions. The stability of such a radical would be influenced by the substitution pattern of the diene.

Proton Transfer to Radical Anions: Mechanistic and Energetic Studies

Proton transfer reactions involving radical anions are fundamental in understanding the mechanisms of various chemical and biological processes. The protonation of the superoxide (B77818) radical anion (O2•−) by 1,4-pentadiene has been studied using density functional theory (DFT). scielo.org.coscielo.org.co This reaction serves as a model for the interaction of reactive oxygen species with polyunsaturated fatty acids. scielo.org.co

The studies show that the bis-allylic proton transfer from 1,4-pentadiene to the superoxide radical anion, while endothermic as a net reaction to form free products, is facilitated by the formation of a stable hydrogen-bonded complex between the resulting 1,4-pentadien-3-yl anion and the hydroperoxyl radical. scielo.org.co

For this compound, the scenario is significantly different due to the absence of the acidic bis-allylic protons at the C3 position. The C-H bonds of the two methyl groups are significantly less acidic than the bis-allylic protons of 1,4-pentadiene. Consequently, proton transfer from this compound to a radical anion like superoxide would be much less favorable. The bond dissociation energies (BDEs) for the C-H bonds in 1,4-pentadiene are a key factor in its reactivity, and the absence of the readily abstractable bis-allylic hydrogens in the 3,3-dimethyl derivative fundamentally alters its reactivity in such proton transfer scenarios.

Below is a table comparing the calculated thermochemical data for the proton transfer from the three conformers of 1,4-pentadiene to the superoxide radical anion.

| Conformer of 1,4-Pentadiene | C-H bis-allylic BDE (kJ/mol) | Proton Affinity of resulting anion (kJ/mol) |

| C2 | 320.5 | 1366.8 |

| C1-envelope | 320.5 | 1355.6 |

| Cs | 320.5 | 1355.6 |

| Data sourced from theoretical calculations. scielo.org.co |

Susceptibility to Oxidative Processes and Radical Chain Mechanisms (e.g., Lipid Peroxidation Models)

The 1,4-pentadiene structural motif is a key feature in polyunsaturated fatty acids (PUFAs) like linoleic acid and arachidonic acid, making them particularly susceptible to lipid peroxidation. wikipedia.orgnih.govwikipedia.org This process is a radical chain reaction initiated by the abstraction of a hydrogen atom from the bis-allylic position (the CH2 group flanked by two double bonds). nih.govwikipedia.orgmdpi.com The resulting pentadienyl radical is resonance-stabilized, which lowers the activation energy for its formation and facilitates the propagation of the radical chain reaction upon exposure to oxygen. nih.govwikipedia.org

The initiation, propagation, and termination steps of lipid peroxidation are well-established:

Initiation: Abstraction of a bis-allylic hydrogen by a radical species to form a pentadienyl radical (L•). mdpi.com

Propagation: The lipid radical (L•) reacts with molecular oxygen to form a peroxyl radical (LOO•). This peroxyl radical can then abstract a hydrogen from another lipid molecule to form a lipid hydroperoxide (LOOH) and a new lipid radical, thus continuing the chain. mdpi.com

Termination: Radicals combine to form non-radical products. wikipedia.org

Crucially, this compound lacks the bis-allylic hydrogens that are the primary target for initiation of lipid peroxidation. The C3 carbon is quaternary, and the C-H bonds of the methyl groups are significantly stronger and less susceptible to abstraction than bis-allylic C-H bonds. This structural difference makes this compound substantially less prone to undergo the typical radical chain mechanism of lipid peroxidation seen in PUFAs. While oxidation can still occur at the double bonds, for instance through the action of strong oxidizing agents or singlet oxygen, the facile, low-energy pathway for radical-initiated autoxidation is blocked. This highlights the critical role of the bis-allylic protons in the oxidative degradation of 1,4-dienes.

Theoretical and Computational Chemistry of 3,3 Dimethyl 1,4 Pentadiene

Quantum Chemical Investigations of Electronic Structure and Reactivity Pathways

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactive tendencies of molecules. For 3,3-dimethyl-1,4-pentadiene, while specific high-level studies are limited, a great deal can be inferred from computational analyses of its parent compound, 1,4-pentadiene (B1346968), and related structures.

The electronic structure of this compound is characterized by two isolated carbon-carbon double bonds. Unlike conjugated dienes, such as 1,3-pentadiene (B166810), there is no direct overlap of p-orbitals across the central sp³-hybridized carbon. The presence of the two methyl groups on the C3 carbon influences the electronic properties through inductive effects, donating electron density to the carbon backbone.

Computational studies on the reactivity of similar dienes provide a framework for understanding the potential reaction pathways of this compound. For instance, DFT calculations on the Cu(I)-catalyzed addition of 1,4-pentadiene to acetophenone (B1666503) have detailed the mechanism and selectivity for synthesizing chiral tertiary alcohols. rsc.org Such pathways, involving the formation of allyl-metal intermediates, are plausible for the dimethylated analogue.

Furthermore, investigations into the thermal rearrangement of related cyclic compounds have shown pathways that produce substituted pentadienes. A computational study on the thermal rearrangement of trans-1,4-dimethylcyclobutene identified a pathway leading to 3-methyl-1,4-pentadiene (B74747), a structural isomer of our target molecule. aip.org This highlights the role of computational chemistry in discovering complex reaction mechanisms, including rearrangements and migrations.

Conformational Analysis and Energy Minima Determination via Molecular Mechanics and Density Functional Theory (DFT)

The conformational flexibility of this compound is a critical aspect of its chemistry, governing its reactivity and physical properties. This flexibility arises from the rotation around the two C-C single bonds. Computational methods like Molecular Mechanics (MM) and Density Functional Theory (DFT) are powerful tools for exploring the potential energy surface (PES) and identifying stable conformers.

For the parent compound, 1,4-pentadiene, detailed DFT calculations at the B3LYP/6-311+G(3df,2p) level have characterized its potential energy surface. scielo.org.co These studies revealed a relatively flat PES with three distinct minima:

A global minimum with C₂ symmetry.

Two local minima with C₁-envelope and Cₛ symmetry.

The energy difference between the highest and lowest energy points on this surface is only 11.7 kJ/mol, indicating that rotation around the single bonds is nearly barrierless. scielo.org.co

The introduction of two methyl groups at the C3 position, as in this compound, significantly alters this conformational landscape. The bulky methyl groups introduce steric hindrance that restricts the rotation around the C2-C3 and C3-C4 bonds. This would be expected to increase the energy barrier between conformers and potentially favor specific spatial arrangements of the two vinyl groups to minimize steric repulsion. While specific studies on this compound are not prevalent, analysis of related structures, such as 1,5-diaryl-3-oxo-1,4-pentadiene derivatives, shows how substitutions dramatically influence the distribution of conformers. researchgate.netnih.gov

A theoretical conformational analysis of the 1,4-pentadien-3-yl radical, formed by removing a hydrogen from C3 of 1,4-pentadiene, also shows the existence of multiple stable conformers. DFT calculations (UB3LYP) identified three minima on the radical's PES, with defined energy differences between them. researchgate.net This reinforces the concept that even subtle electronic changes impact conformational preferences.

| Conformer Symmetry | Relative Energy (kJ/mol) | Computational Method | Reference |

|---|---|---|---|

| C₂ (Global Minimum) | 0.0 | B3LYP/6-311+G(3df,2p) | scielo.org.co |

| C₁-envelope | ~6.0 - 10.7 | B3LYP/6-311+G(3df,2p) | scielo.org.coresearchgate.net |

| Cₛ | ~11.0 - 21.1 | B3LYP/6-311+G(3df,2p) | scielo.org.coresearchgate.net |

Note: Energy values for C₁ and Cₛ conformers are based on studies of both the neutral molecule and its corresponding radical, showing a range of possible relative energies.

Application of Frontier Molecular Orbital Theory in Pericyclic Reaction Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a powerful qualitative tool for predicting the feasibility and stereochemical outcomes of pericyclic reactions. imperial.ac.uknumberanalytics.com This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.com

Pericyclic reactions are concerted processes that proceed through a cyclic transition state and include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. imperial.ac.uk The symmetry of the interacting frontier orbitals determines whether a reaction is "allowed" under thermal or photochemical conditions.

For this compound, several types of pericyclic reactions could be envisaged:

[2+2] Cycloaddition: The dimerization of the alkene moieties to form a cyclobutane (B1203170) ring. FMO theory generally predicts this to be a photochemically allowed process.

Ene Reaction: An indirect reaction with an "enophile" where one double bond acts as the "ene" and an allylic C-H bond from one of the methyl groups could participate.

Sigmatropic Rearrangements: While this compound is not a 1,5-diene and thus cannot undergo the classic Cope rearrangement, it could potentially undergo aip.orgnih.gov- or aip.orgresearchgate.net-hydride shifts under thermal conditions. Computational studies on aip.orgresearchgate.net hydrogen migration in phenyl-substituted 1,3-pentadienes have explored the nature of these transition states. rsc.org

The gem-dimethyl group at the C3 position has two main effects on potential pericyclic reactivity.

Electronic Effect: The methyl groups are weakly electron-donating, which will raise the energy of the HOMO and LUMO of the π-systems compared to the unsubstituted 1,4-pentadiene. This can affect the energy gap between the HOMO and LUMO, influencing reaction rates.

Steric Effect: The bulky methyl groups can sterically hinder the approach of a reacting partner or prevent the molecule from adopting the necessary geometry for a cyclic transition state.

For example, in a potential Diels-Alder reaction where this compound acts as the dienophile, the methyl groups would sterically encumber the approach of the diene. DFT studies on the cycloaddition of substituted 1,3-butadienes have shown that methyl groups favor stepwise polar mechanisms over concerted ones. acs.org While this compound is a non-conjugated diene, the principle that substitution patterns influence the fundamental mechanism is broadly applicable.

Mechanistic Interpretations through High-Level Computational Modeling

To gain a quantitative understanding of reaction mechanisms, chemists turn to high-level computational modeling. Methods such as coupled cluster (CC) theory, composite methods like CBS-QB3 and G4, and multireference methods like CASPT2 provide highly accurate energies for reactants, transition states, and products. researchgate.net

While no specific high-level modeling studies for reactions of this compound are readily available, benchmarking studies on fundamental hydrocarbon pericyclic reactions provide a guide to the required accuracy. For the Cope rearrangement of 1,5-hexadiene (B165246), methods like CASPT2 and CBS-QB3 have been shown to yield activation enthalpies and reaction enthalpies that are in excellent agreement with experimental data. researchgate.net DFT methods, while more computationally efficient, can sometimes provide less reliable results for pericyclic transition states, though some functionals perform reasonably well. researchgate.net

A mechanistic study of a reaction involving this compound would involve several key computational steps:

Locating Stationary Points: Optimization of the geometries of reactants, products, and any intermediates or transition states on the potential energy surface.

Frequency Calculations: Verifying the nature of the stationary points (minima have all real frequencies, transition states have one imaginary frequency) and calculating zero-point vibrational energies (ZPVE) and thermal corrections.

Pathway Confirmation: Performing an Intrinsic Reaction Coordinate (IRC) calculation to ensure the identified transition state connects the correct reactant and product.

High-Level Energy Calculation: Performing single-point energy calculations with a very accurate method (e.g., CCSD(T)) and a large basis set to refine the energy barriers and reaction enthalpies.

For example, the rearrangement of alkylallenes to 1,3-dienes has been studied computationally, revealing the high energy barriers associated with thermal aip.orgnih.gov-hydrogen shifts, which can be around 50 kcal/mol. lboro.ac.ukmdpi.com Similar high-level calculations would be necessary to accurately predict the barrier for any potential sigmatropic shifts in this compound or to distinguish between concerted and stepwise pathways in its addition reactions.

Analysis of Electronic Wave Functions and Bonding Properties (e.g., Quantum Theory of Atoms in Molecules)

Beyond energies and geometries, the electronic wave function itself contains a wealth of chemical information. The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the molecular electron density to define atoms and chemical bonds.

QTAIM analysis focuses on the topology of the electron density, ρ(r). Critical points in this density are located where the gradient is zero. A (3, -1) critical point, known as a bond critical point (BCP), exists between two bonded atoms. The properties at this point, such as the value of the electron density (ρ(r)BCP) and its Laplacian (∇²ρ(r)BCP), reveal the nature of the chemical bond.

Shared-shell (covalent) interactions are typically characterized by a high ρ(r)BCP and a negative value of ∇²ρ(r)BCP, indicating a concentration of electron density.

Closed-shell (ionic, van der Waals, hydrogen bond) interactions have a low ρ(r)BCP and a positive ∇²ρ(r)BCP, indicating depletion of electron density at the BCP.

A detailed QTAIM study on the proton transfer reaction from 1,4-pentadiene to the superoxide (B77818) radical anion provides an excellent example of this analysis in practice. scielo.org.co The study tracked the changes in the C-H and O-H bonds throughout the reaction pathway. For example, in the transition state, the analysis of the BCPs confirmed the dicoordinated character of the transferring proton, showing it was covalently interacting with both the carbon and oxygen atoms. scielo.org.co

For this compound, a QTAIM analysis would reveal the precise electronic nature of its bonds. The C=C double bonds would show high electron density and negative Laplacians at their BCPs, characteristic of strong covalent bonds. The C-C single bonds would show lower density. The analysis could also quantify the electronic influence of the methyl groups on the rest of the molecule. By comparing the properties of the C1=C2 bond in 1,4-pentadiene and this compound, one could quantify the inductive effect of the gem-dimethyl substitution.

| Interaction | Electron Density ρ(r) (a.u.) | Laplacian ∇²ρ(r) (a.u.) | Bond Type Indicated | Reference System |

|---|---|---|---|---|

| C-H (bis-allylic) | ~0.27 | ~ -0.9 | Covalent | 1,4-Pentadiene |

| C=C | ~0.33 | ~ -0.9 | Covalent (Double) | 1,4-Pentadiene |

| O-H···C (H-bond) | ~0.02 | ~ +0.07 | Closed-Shell | Product Complex |

Note: Data is illustrative, based on values from the proton transfer study of 1,4-pentadiene and its reaction complexes. scielo.org.co An "a.u." is an atomic unit.

Spectroscopic and Diffraction Studies for Structural Elucidation and Mechanistic Insight

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including 3,3-Dimethyl-1,4-pentadiene.

In diene systems, ¹H and ¹³C NMR spectroscopy are fundamental for confirming the connectivity of atoms. For this compound, the absence of signals in the typical 1,3-diene region and the presence of specific vinyl and allylic proton signals confirm its non-conjugated structure. The key structural features readily identified are the terminal vinyl groups (CH₂=CH-) and the quaternary carbon atom bearing two methyl groups.

During the thermolysis of a platinum complex with this compound, ¹H NMR spectroscopy was used to identify the resulting organoplatinum product. illinois.edu The spectrum showed characteristic resonances for the chelated pentenyl ligand, including two singlets for the non-equivalent axial and equatorial methyl groups of the tetramethyl-substituted analog. illinois.edu This demonstrates how NMR can track the incorporation of the diene into a metal complex and elucidate the structure of the product. illinois.edu

Advanced 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning proton and carbon signals, especially in more complex derivatives or mixtures. For instance, HSQC correlates directly bonded C-H pairs, while HMBC reveals long-range (2-3 bond) C-H couplings, which is critical for confirming the placement of the gem-dimethyl group at the C3 position, separating the two double bonds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

|---|---|---|---|

| CH₃ | C3-Methyl | ~1.1 | ~27 |

| C(CH₃)₂ | C3 | - | ~40 |

| =CH₂ | C1, C5 | ~5.0 | ~112 |

| =CH- | C2, C4 | ~5.9 | ~145 |

Note: Predicted values are based on standard NMR principles and data for similar structural motifs.

In complex spectra where signals from different protons overlap, pure shift NMR techniques can be employed. These methods, such as PSYCHE (Pure Shift Yielded by Chirp Excitation), suppress homonuclear coupling, causing multiplets to collapse into singlets. This significantly enhances spectral resolution. For diene systems, this is particularly useful for resolving the signals of vinyl protons, which often form complex splitting patterns. While specific pure shift NMR studies on this compound are not widely published, the technique would be highly applicable in analyzing reaction mixtures where similar olefinic compounds might be present, leading to signal crowding.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique used to determine the spatial proximity of atoms within a molecule. mdpi.comresearchgate.net It detects through-space correlations between protons that are close to each other (typically within 5 Å), providing insights into the molecule's three-dimensional structure and preferred conformation. mdpi.com

In the context of this compound, NOESY could be used to study the rotational conformations around the C2-C3 and C3-C4 single bonds. For example, correlations between the methyl protons and the vinyl protons would help to define the time-averaged spatial arrangement of these groups. Studies on related yttrium and platinum complexes containing the 3,3-dimethyl-1,4-pentadienyl ligand have utilized low-temperature ¹H NOESY to establish the bonding of the tethered alkene to the metal center and to analyze the conformer populations in solution. illinois.eduacs.org

Vibrational Spectroscopy (Infrared, Raman) for Conformational and Structural Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. The NIST Chemistry WebBook and PubChem provide reference IR spectra for this compound. nist.govnih.gov

Key characteristic IR absorption bands for this compound include:

C-H stretching (sp² hybridized): Typically found above 3000 cm⁻¹, corresponding to the hydrogens on the double bonds.

C-H stretching (sp³ hybridized): Found just below 3000 cm⁻¹, corresponding to the methyl group hydrogens.

C=C stretching: A sharp band around 1640 cm⁻¹ is characteristic of the non-conjugated double bonds.

C-H bending (out-of-plane): Strong bands in the 1000-900 cm⁻¹ region are indicative of the terminal vinyl groups.

Raman spectroscopy would complement IR by providing information on the more symmetric vibrations, such as the C=C stretching, which is often strong in the Raman spectrum of alkenes. Conformational studies on related dienes, like 2,4-dimethyl-1,3-pentadiene, have been performed using vibrational spectroscopy combined with ab initio calculations to identify stable conformers (s-trans and s-cis) and analyze their respective vibrational frequencies. nih.gov A similar approach could be applied to this compound to understand its conformational preferences.

Table 2: Key Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| =C-H Stretch | 3080 - 3010 | Medium |

| -C-H Stretch (Methyl) | 2990 - 2850 | Strong |

| C=C Stretch | ~1640 | Medium-Weak |

| -CH=CH₂ Out-of-Plane Bend | ~990 and ~910 | Strong |

Source: Based on data from the NIST Chemistry WebBook and general IR correlation tables. nist.govnih.gov

Gas-Phase Electron Diffraction for Molecular Structure Determination and Conformational Mixture Analysis

Gas-phase electron diffraction (GED) is a powerful technique for determining the precise geometric structure (bond lengths, bond angles, and torsion angles) of molecules in the vapor phase, free from intermolecular interactions. researchgate.net Studies on similar molecules like 1,4-pentadiene (B1346968) and 3-methylene-1,4-pentadiene have successfully used GED to investigate their structure and conformational composition. researchgate.netresearchgate.net

For 1,4-pentadiene, GED studies combined with molecular mechanics calculations identified a mixture of C₁, C₂, and Cₛ conformers, differing mainly in the torsion angles around the C-C single bonds. researchgate.net A similar investigation of this compound would be expected to reveal its equilibrium geometry and the preferred rotational arrangement of its two vinyl groups. The steric bulk of the gem-dimethyl group at the C3 position would significantly influence the conformational landscape compared to the parent 1,4-pentadiene. The results would provide definitive data on key structural parameters.

Table 3: Expected Structural Parameters from Gas-Phase Electron Diffraction

| Parameter | Expected Value (Å or °) | Comment |

|---|---|---|

| r(C=C) | ~1.34 Å | Typical double bond length |

| r(C-C) | ~1.51 Å | Single bond between sp² and sp³ carbons |

| r(C-C)methyl | ~1.54 Å | Single bond between two sp³ carbons |

| ∠(C=C-C) | ~125° | Angle influenced by steric factors |

| ∠(C-C-C) | ~113° | Central tetrahedral angle distortion |

Note: Expected values are based on data for 1,4-pentadiene and related structures. researchgate.net

Mass Spectrometry (e.g., HRMS, GC-MS) for Product Characterization and Mixture Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of this compound (C₇H₁₂), which is 96.0939 g/mol , allowing for its differentiation from other isomers. chemspider.com

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for analyzing this volatile compound within a mixture. nih.gov The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each, allowing for positive identification. The electron ionization (EI) mass spectrum of this compound is available in the NIST database and shows a characteristic fragmentation pattern. nist.gov The molecular ion peak (m/z 96) may be of low intensity, while prominent fragment ions would result from the loss of methyl (CH₃, m/z 81) and allyl (C₃H₅, m/z 55) radicals, which is indicative of its structure.

Table 4: Major Ions in the Electron Ionization Mass Spectrum of this compound

| m/z | Proposed Fragment | Significance |

|---|---|---|

| 96 | [C₇H₁₂]⁺ | Molecular Ion (M⁺) |

| 81 | [M - CH₃]⁺ | Loss of a methyl group |

| 55 | [C₄H₇]⁺ | Loss of an allyl radical, a common fragmentation for skipped dienes |

| 41 | [C₃H₅]⁺ | Allyl cation, a very stable carbocation |

Source: Based on fragmentation patterns from the NIST Mass Spectrometry Data Center. nist.govnih.gov

Derivatives and Analogues of 3,3 Dimethyl 1,4 Pentadiene in Specialized Research Areas

Design and Synthesis of Biologically Active 1,4-Pentadien-3-one (B1670793) Derivatives

The core of contemporary research lies in the strategic design and synthesis of 1,4-pentadien-3-one derivatives. These compounds, often derived from the natural product curcumin, are recognized for a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. peerj.comproquest.com The synthetic approach involves introducing specific bioactive moieties onto the pentadienone scaffold to amplify or modulate its intrinsic activity.

A key strategy for enhancing bioactivity is the incorporation of nitrogen-containing heterocycles, which are known pharmacophores.

Quinoxaline (B1680401): A variety of 1,4-pentadien-3-one derivatives bearing quinoxaline scaffolds have been designed and synthesized. proquest.comnih.gov These compounds have been evaluated for their antiproliferative activities, with some showing significantly greater potency against human hepatoma SMMC-7721 cells than the established antitumor drug gemcitabine. nih.gov

Triazine: Recognizing the broad biological activities of both 1,4-pentadien-3-one and triazine derivatives, researchers have synthesized hybrid molecules. peerj.com The design strategy involves introducing the triazine group into the 5-position of the 1,4-pentadien-3-one nucleus to create new molecular structures with potential as antiviral and antibacterial agents. peerj.comresearchgate.net

Pyrazolyl: A series of penta-1,4-dien-3-one compounds containing a substituted pyrazole (B372694) subunit have been synthesized to explore novel bioactive derivatives. dntb.gov.uanih.gov Preliminary bioassays have shown that many of these compounds exhibit significant antiproliferative activity against human liver cancer (HepG2) cell lines, with some demonstrating superior performance compared to the contrast drug sorafenib. nih.gov

The synthesized derivatives are extensively screened to identify their potential as therapeutic agents, with a focus on their antimicrobial and antiviral capabilities.

Antiviral Activity: Derivatives incorporating a triazine moiety have demonstrated notable inactivation activity against the Tobacco Mosaic Virus (TMV). peerj.com For instance, compound 4a in one study showed an EC50 value of 12.5 µg/mL, which was superior to the commercial agent ningnanmycin (B12329754) (13.5 µg/mL). peerj.com Molecular docking studies suggest these compounds may function by embedding within the pocket of the TMV coat protein. peerj.com

Antibacterial and Antifungal Activity: The antibacterial activity of triazine-containing derivatives has been evaluated against plant pathogens like Xanthomonas axonopodis pv. citri (Xac) and Ralstonia solanacearum (R.s). peerj.com Some of these compounds exhibited EC50 values against R.s that were significantly better than the positive control, bismerthiazol. peerj.com Similarly, 1,4-pentadien-3-one derivatives with quinazolinone moieties have shown excellent bioactivity against fungi such as Sclerotinia sclerotiorum and Phomopsis sp.. researchgate.net

Table 1: Bioactivity of Selected 1,4-Pentadien-3-one Derivatives

| Derivative Moiety | Target Organism | Bioactivity Metric (EC50/IC50) | Result | Reference |

|---|---|---|---|---|

| Triazine | Tobacco Mosaic Virus (TMV) | EC50 | 12.5 µg/mL | peerj.com |

| Pyrazolyl | HepG2 (Liver Cancer) Cells | IC50 | 0.10-5.05 µM | nih.gov |

| Quinoxaline | SMMC-7721 (Hepatoma) Cells | IC50 | More potent than gemcitabine | nih.gov |

| Triazine | Ralstonia solanacearum | EC50 | Better than bismerthiazol | peerj.com |

Role of 1,4-Pentadiene (B1346968) Moieties in Natural Product Chemistry and Biosynthesis

The 1,4-pentadiene structural motif is a fundamental component in the biosynthesis of various natural products, particularly those derived from fatty acids. Lipoxygenases (LOX), a family of non-heme iron-containing enzymes, catalyze the regio- and stereoselective hydroperoxidation of polyunsaturated fatty acids that feature a (1Z, 4Z)-pentadiene system. mdpi.com

This enzymatic reaction is a crucial initial step in the lipoxygenase pathway, leading to the production of a class of signaling molecules known as oxylipins. nih.gov These include jasmonates and green leaf volatiles, which are involved in plant development and defense responses to stress. mdpi.comnih.gov The reaction proceeds via a proton abstraction from the pentadiene moiety, followed by the insertion of molecular oxygen to form fatty acid hydroperoxides. mdpi.com This demonstrates the essential role of the 1,4-pentadiene unit as a reactive site for enzymatic modification in nature. Furthermore, some bioactive 1,4-pentadien-3-one derivatives are themselves derived from natural products like curcumin. peerj.comproquest.com

Cross-Conjugated Systems and their Detailed Structural Analysis

The 1,4-pentadiene skeleton can exist in a cross-conjugated arrangement, such as in 3-methylene-1,4-pentadiene, which is considered the smallest entity of a cross-conjugated hydrocarbon. researchgate.net A cross-conjugated system is defined as a molecule having three unsaturated groups, where two are conjugated to a central third group but not to each other. beilstein-journals.org This arrangement leads to unique electronic properties compared to linear conjugated systems.

The detailed structural analysis of these systems employs a range of techniques:

Spectroscopy (UV-vis): UV-vis spectroscopy is used to probe the electronic transitions within the molecule. In cross-conjugated systems, it helps to identify the preferential conjugation path and how it can be influenced or "switched." beilstein-journals.org

Computational Analysis: Ab initio calculations and other molecular mechanics methods are used to determine the stable conformations and electronic structures of cross-conjugated molecules. researchgate.net Hirshfeld surface analysis can be employed to visualize and quantify intermolecular interactions within the crystal structure. scielo.br

This detailed analysis is crucial for understanding the structure-property relationships in these molecules, which can inform the design of new materials with specific electronic or optical properties. beilstein-journals.org

Q & A

Q. What spectroscopic and computational approaches best elucidate the electronic properties of this compound derivatives?

- Methodology : Time-dependent DFT calculations predict UV/vis absorption maxima, validated experimentally. Fluorescence lifetime measurements (e.g., 1.9–5.2 ns) and solvatochromic studies assess substituent effects on excited-state dynamics. Comparative NMR studies with analogs (e.g., tetrakis(p-methoxyphenyl) derivatives) quantify conjugation extent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.